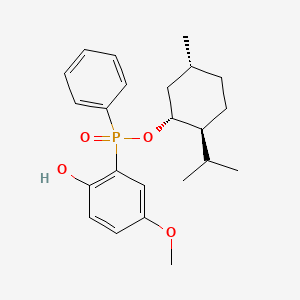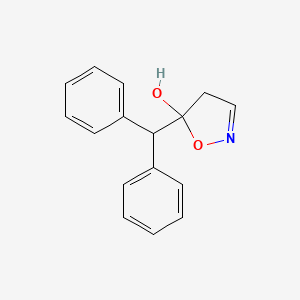
3-Bromo-5-phenylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-phenylpyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by a bromine atom at the third position and a phenyl group at the fifth position of the pyrazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenylpyrazin-2(1H)-one typically involves the bromination of 5-phenylpyrazin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-phenylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazinone ring can be oxidized to form corresponding pyrazine derivatives.
Reduction Reactions: The compound can be reduced to form 3-amino-5-phenylpyrazin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-phenylpyrazin-2(1H)-one, 3-thio-5-phenylpyrazin-2(1H)-one, and 3-alkoxy-5-phenylpyrazin-2(1H)-one.
Oxidation Reactions: Products include 3-bromo-5-phenylpyrazine-2,3-dione.
Reduction Reactions: Products include 3-amino-5-phenylpyrazin-2(1H)-one.
Aplicaciones Científicas De Investigación
3-Bromo-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the phenyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-phenylpyrazin-2(1H)-one
- 3-Iodo-5-phenylpyrazin-2(1H)-one
- 3-Methyl-5-phenylpyrazin-2(1H)-one
Uniqueness
3-Bromo-5-phenylpyrazin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective.
Propiedades
Número CAS |
67602-02-2 |
|---|---|
Fórmula molecular |
C10H7BrN2O |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
3-bromo-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Clave InChI |
HLVSDKPLSJGCPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


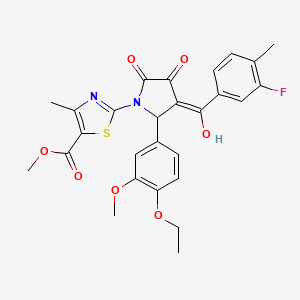

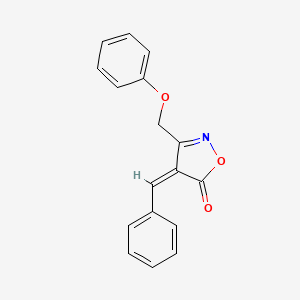
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)

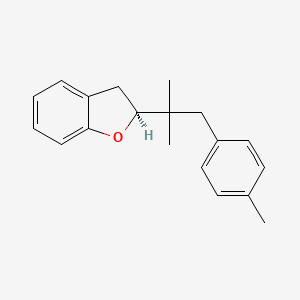
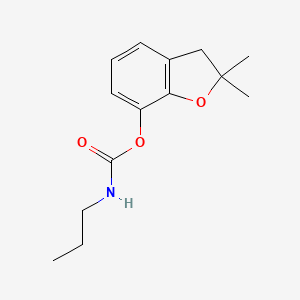
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

